Cyclohex-2-ene-1-sulfinate;triphenylstannanylium
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Overview
Description
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is a complex organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a cyclohexene ring with a sulfinate group and a triphenylstannanylium moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-2-ene-1-sulfinate;triphenylstannanylium typically involves the reaction of cyclohex-2-ene-1-sulfinate with triphenylstannane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The triphenylstannanylium moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonates, reduced organotin compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohex-2-ene-1-sulfinate;triphenylstannanylium exerts its effects involves the interaction of the triphenylstannanylium moiety with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the pathways and outcomes of these reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Cyclohexenone: Another similar compound used in organic synthesis.
Cyclohexene: A simpler hydrocarbon with a cyclohexene ring.
Uniqueness
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is unique due to the presence of both the sulfinate and triphenylstannanylium groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
113353-46-1 |
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Molecular Formula |
C24H24O2SSn |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
cyclohex-2-ene-1-sulfinate;triphenylstannanylium |
InChI |
InChI=1S/C6H10O2S.3C6H5.Sn/c7-9(8)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ZSUQKEIYDJKKGU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC=CC(C1)S(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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